
Spectroscopic Analysis of 2-
Chlorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(2-Chlorophenyl)

(phenyl)methanone

Cat. No.: B131818 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

Chlorobenzophenone, a key intermediate in various chemical syntheses. The document is

intended for researchers, scientists, and professionals in the field of drug development, offering

a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Data Presentation
The following sections summarize the quantitative spectroscopic data for 2-

Chlorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Chlorobenzophenone exhibits distinct signals corresponding to the

protons on its two aromatic rings.
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Chemical Shift (δ) ppm Multiplicity Assignment

7.81-7.83 m 2H, Phenyl group

7.58-7.63 m 1H, Phenyl group

7.45-7.49 m
4H, Phenyl & Chlorophenyl

groups

7.37-7.38 m 2H, Chlorophenyl group

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1]

Chemical Shift (δ) ppm Assignment

195.4 C=O (Carbonyl)

138.6 Quaternary Carbon

136.5 Quaternary Carbon

133.8 Aromatic CH

131.3 Aromatic CH

131.2 Aromatic CH

130.1 Aromatic CH

130.0 Aromatic CH

129.2 Aromatic CH

128.7 Aromatic CH

126.7 Aromatic CH

Solvent: CDCl₃, Frequency: 100 MHz[1]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

1660-1680 Strong C=O Stretch (Ketone)[2]

1590-1600 Medium to Weak Aromatic C=C Stretch[2]

1440-1480 Medium to Weak Aromatic C=C Stretch[2]

~750 Strong C-Cl Stretch

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Chlorobenzophenone results in

fragmentation of the molecule, providing information about its structure and molecular weight.

The molecular ion peak is observed at m/z 216, corresponding to the molecular weight of the

compound.[3]

m/z Relative Intensity Assignment

218 28.10 [M+2]⁺ (Isotope peak)[3]

216 80.50 [M]⁺ (Molecular ion)[3]

139 65.0
[C₇H₄ClO]⁺ (Chlorobenzoyl

cation)[3]

111 -
[C₆H₄Cl]⁺ (Chlorophenyl

cation)

105 99.99 [C₆H₅CO]⁺ (Benzoyl cation)[3]

77 53.40 [C₆H₅]⁺ (Phenyl cation)[3]

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of 2-Chlorobenzophenone.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

pipette with a glass wool plug into a 5 mm NMR tube.

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: Typically -2 to 12 ppm.

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as a reference.

¹³C NMR Data Acquisition:

Spectrometer: 100 MHz or higher corresponding proton frequency NMR spectrometer.

Pulse Program: Standard proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.
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Spectral Width: Typically 0 to 220 ppm.

Referencing: The central peak of the CDCl₃ triplet (δ 77.16 ppm) is used as a reference.

FT-IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal of the FT-IR spectrometer is clean. Record a background spectrum.

Place a small amount of solid 2-Chlorobenzophenone powder directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
Sample Introduction and Ionization (Electron Ionization - EI):

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography (GC).

In the ion source, the sample is vaporized and bombarded with a beam of high-energy

electrons (typically 70 eV).

This causes the molecules to ionize, forming a molecular ion and a series of fragment ions.
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Data Acquisition:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

Mass Range: A typical scan range would be m/z 50-350 to encompass the molecular ion and

key fragments.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the

mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to deduce the structure of

the molecule.
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Spectroscopic analysis workflow for 2-Chlorobenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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